molecular formula C26H31FN2O7S B15001073 diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate

diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate

Cat. No.: B15001073
M. Wt: 534.6 g/mol
InChI Key: ALZXELPWRDIKOR-VFCFBJKWSA-N
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Description

1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as fluorophenyl, hydroxy, methyl, and sulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Step 1: Formation of the cyclohexane ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the hydroxy and methyl groups through nucleophilic substitution and reduction reactions.

    Step 4: Incorporation of the sulfonamido group using sulfonation reactions.

    Step 5: Final esterification to form the diethyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the imino group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular processes: Such as DNA replication or protein synthesis.

    Induce oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIETHYL-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-CYCLOHEXANE-1,3-DICARBOXYLATE
  • 1,3-DIETHYL-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-AMINO-CYCLOHEXANE-1,3-DICARBOXYLATE

Uniqueness

1,3-DIETHYL (6E)-2-(4-FLUOROPHENYL)-4-HYDROXY-4-METHYL-6-[(4-METHYLBENZENESULFONAMIDO)IMINO]CYCLOHEXANE-1,3-DICARBOXYLATE is unique due to the presence of the sulfonamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that lack this functional group.

Properties

Molecular Formula

C26H31FN2O7S

Molecular Weight

534.6 g/mol

IUPAC Name

diethyl (6E)-2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C26H31FN2O7S/c1-5-35-24(30)22-20(28-29-37(33,34)19-13-7-16(3)8-14-19)15-26(4,32)23(25(31)36-6-2)21(22)17-9-11-18(27)12-10-17/h7-14,21-23,29,32H,5-6,15H2,1-4H3/b28-20+

InChI Key

ALZXELPWRDIKOR-VFCFBJKWSA-N

Isomeric SMILES

CCOC(=O)C\1C(C(C(C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC=C(C=C3)F

Origin of Product

United States

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